2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethylphenylmethyl group at position 3 and an N,N-diethylacetamide moiety at position 1. The 2,4-dioxo groups enhance hydrogen-bonding capacity, while the bulky diethylacetamide substituent may influence solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N3O3S/c1-5-22(6-2)18(25)13-23-17-9-10-28-19(17)20(26)24(21(23)27)12-16-8-7-14(3)15(4)11-16/h7-11,19H,5-6,12-13H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUNUXBHPSEHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylacetamide Moiety: This step involves the acylation of the intermediate product with diethylacetamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in enzyme inhibition assays.
Medicine
In medicinal chemistry, 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide is being explored for its potential therapeutic effects. It has been studied for its anti-inflammatory and anticancer properties, although more research is needed to fully understand its efficacy and safety.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity profile make it suitable for various applications in material science and drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to mimic certain biological substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt key biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, focusing on substituents, molecular properties, synthesis, and bioactivity:
Key Structural and Functional Insights:
Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core is shared with most analogs, but positional isomerism (e.g., thieno[2,3-d] in ) alters electronic properties and binding interactions. Substituents at position 3 (e.g., 3,4-dimethylphenylmethyl vs. thiophen-2-ylethyl in ) critically influence lipophilicity and target selectivity.
Synthetic Strategies :
- Acetylation (e.g., ) and multicomponent reactions (e.g., ) are common for introducing acetamide groups.
- Boc-protection () and diazotization () are employed for functional group diversification.
Bioactivity Trends: Thieno-pyrimidines with electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., morpholino in ) often exhibit kinase inhibition or antimicrobial properties . The target compound’s diethylacetamide group may enhance blood-brain barrier penetration compared to polar substituents in or .
Physicochemical Properties :
Biological Activity
2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide (CAS Number: 1252852-74-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, based on diverse research findings.
- Molecular Formula : C21H25N3O3S
- Molecular Weight : 399.5065 g/mol
- Structure : The compound features a thienopyrimidine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on thieno[2,3-d]pyrimidin derivatives demonstrated potent antibacterial and antimycobacterial activities against various strains.
| Microbial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Significant | 32 µg/mL |
| Staphylococcus aureus | Significant | 16 µg/mL |
| Mycobacterium tuberculosis | Significant | 64 µg/mL |
These findings suggest that the thienopyrimidine structure is crucial for antimicrobial efficacy and that modifications at specific positions can enhance activity against resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that related thienopyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of thieno[2,3-d]pyrimidin derivatives. The study found that substituents at the 3-position were critical for enhancing activity against both Gram-positive and Gram-negative bacteria. The most potent compounds were identified as having low toxicity profiles in hemolytic assays up to concentrations of 200 µmol/L .
Case Study 2: Anticancer Properties
In a screening of various thienopyrimidine derivatives for anticancer properties, one compound demonstrated an IC50 value of 25 µM against HeLa cells. Mechanistic studies revealed that this compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) within the cells .
Q & A
Q. What are the established synthetic routes for 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Thieno[3,2-d]pyrimidine core formation : Starting from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Functionalization : Coupling the core with N,N-diethylacetamide derivatives using activating agents like N,N′-carbonyldiimidazole (CDI) .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylphenyl and diethylacetamide groups).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous thienopyrimidine derivatives .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test for kinase inhibition (e.g., tyrosine kinases) or anticonvulsant activity using rodent seizure models, guided by structural analogs with reported bioactivity .
- ADME profiling : Assess solubility (>61.3 µg/mL, as seen in related acetamides ) and metabolic stability via liver microsome assays.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
- Catalysis : Explore Pd-catalyzed reductive cyclization for thienopyrimidine ring formation, reducing oxidative by-products .
- Process monitoring : Employ HPLC or TLC to track intermediates and adjust reaction times (e.g., 12–24 hours for CDI-mediated coupling ).
Q. What strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing diethylacetamide with methylphenyl groups) and compare IC values .
- Computational modeling : Use molecular docking to predict binding affinities against target proteins (e.g., GABA receptors for anticonvulsant activity) .
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the thienopyrimidine core?
- Methodological Answer :
- Single-crystal XRD : Analyze bond lengths and angles to distinguish between 2,4-dioxo and enol tautomers .
- DFT calculations : Compare experimental and theoretical IR spectra to validate tautomeric stability .
Q. What analytical methods are critical for characterizing synthetic by-products?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., unreacted glycine derivatives or oxidation by-products) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures, particularly for regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
